![molecular formula C21H27NO2Si B1148151 (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one CAS No. 132974-83-5](/img/structure/B1148151.png)
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one
Overview
Description
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one, commonly known as TBDPS-protected pyrrolidinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrrolidinone derivative that is widely used in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Crystal Structure Analysis : The study by Weber et al. (1995) examined a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighting the structural characteristics of trisubstituted pyrrolidin-2-ones. This work is significant for understanding the crystal structure of related compounds, which can be crucial for pharmaceutical applications (Weber et al., 1995).
Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized and evaluated a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory/analgesic agents. Some of these compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Molecular Docking Study of Antithrombin Activity : Ayan et al. (2013) performed a molecular docking study on enantiomerically pure pyrrolidine derivatives, which showed potential as thrombin inhibitors. The study synthesized enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate with high enantiomeric excess, suggesting their potential use in antithrombin therapies (Ayan et al., 2013).
Synthesis of Chiral Intermediate for Batzelladines : Guo et al. (2017) focused on the synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, a chiral intermediate for batzelladines. The successful stereoselective synthesis highlights the importance of such compounds in the production of complex marine natural products (Guo et al., 2017).
Prolyl Oligopeptidase Inhibitors : Wallén et al. (2003) developed N-acyl-5-alkyl-L-prolyl-pyrrolidines as inhibitors of prolyl oligopeptidase, an enzyme involved in neurodegenerative diseases. Their work emphasizes the therapeutic potential of pyrrolidin-2-ones in designing more rigid and potent enzyme inhibitors (Wallén et al., 2003).
properties
IUPAC Name |
(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
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